3-Bromofuran-2,5-dione, also known as bromomaleic anhydride, is a chemical compound with the molecular formula C₄HBrO₃ and a molecular weight of 176.95 g/mol. It features a furan ring with two carbonyl groups at the 2 and 5 positions and a bromine atom at the 3 position. The compound is characterized by its high reactivity due to the presence of both electrophilic carbonyl groups and a halogen atom, making it a valuable intermediate in organic synthesis.
Bromomaleic anhydride is a corrosive and irritating compound.
Several synthesis methods for 3-bromofuran-2,5-dione have been reported:
3-Bromofuran-2,5-dione finds applications in various fields:
Interaction studies involving 3-bromofuran-2,5-dione focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions helps predict its behavior in biological systems and synthetic pathways. For instance, studies have shown that it can form stable adducts with certain nucleophiles, which may lead to new compounds with desired properties .
Here are some compounds similar to 3-bromofuran-2,5-dione along with their unique features:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
4-Bromo-5-ethoxyfuran-2(5H)-one | C₅H₇BrO₂ | 0.77 | Contains an ethoxy group which alters reactivity |
4-(Bromomethyl)furan-2(5H)-one | C₅H₇BrO | 0.63 | Features a bromomethyl group which enhances reactivity |
Bromomaleic Anhydride | C₄HBrO₃ | 0.95 | Identical structure but without the furan ring |
Furan-2,5-dione | C₄H₂O₃ | 0.68 | Lacks halogen substitution; serves as a base structure |
Maleic Anhydride | C₄H₂O₃ | 0.72 | Similar structure but without furan characteristics |
These compounds are compared based on their structural similarities and functional groups that influence their reactivity and applications.
3-Bromofuran-2,5-dione is a heterocyclic organic compound characterized by a five-membered furan ring containing two carbonyl groups and a bromine substituent [2] [11]. The molecular formula is C₄HBrO₃ with a molecular weight of 176.95 g/mol [2] [7] [11]. The compound exists as a maleic anhydride derivative where the bromine atom is positioned at the 3-position of the furan ring [12] [15].
The molecular structure can be represented by the SMILES notation O=C1C=C(Br)C(=O)O1, indicating the presence of a cyclic anhydride functionality [7] [11]. The InChI identifier is InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H, confirming the structural arrangement with one hydrogen atom attached to the carbon adjacent to the bromine substituent [11] [16] [17]. The InChI Key YPRMWCKXOZFJGF-UHFFFAOYSA-N provides a unique identifier for this specific molecular configuration [11] [12] [15].
The compound adopts a planar configuration typical of furan derivatives, with the bromine substituent influencing the electronic distribution within the ring system [16] [17]. The presence of the electron-withdrawing bromine atom and the two carbonyl groups creates significant electrophilic character at various positions of the molecule [8] [16].
3-Bromofuran-2,5-dione exists as a liquid under standard conditions [2] [19]. The compound appears as a clear, colorless to yellow liquid, with the coloration potentially varying based on purity and storage conditions [2] [19]. The liquid state at room temperature is consistent with its molecular weight and structural characteristics [2].
The compound maintains its liquid form across a range of temperatures, remaining stable under ambient storage conditions when properly handled [2] [5]. The physical state can be influenced by environmental factors such as temperature, humidity, and exposure to light [12] [15]. Proper storage requires maintaining the compound in sealed containers under controlled atmospheric conditions [2] [5].
The spectroscopic characteristics of 3-bromofuran-2,5-dione provide detailed structural confirmation through multiple analytical techniques [16] [17]. Nuclear magnetic resonance spectroscopy reveals distinctive patterns characteristic of the brominated furan system [8] [16] [17].
Technique | Key Features | Typical Values/Ranges | Source Reference |
---|---|---|---|
¹H NMR | Single proton signal from C=CH | δ ~6.9-7.7 ppm (CDCl₃) | [8] [16] [17] |
¹³C NMR | Carbonyl carbons and ring carbons | Carbonyl region ~150-170 ppm | [18] |
IR Spectroscopy | C=O stretches (anhydride) | 1658-1820 cm⁻¹ (C=O) | [13] [15] |
Mass Spectrometry | Molecular ion peaks at m/z 176/178 | Base peak at m/z 176 | [8] [18] |
UV-Vis | π-π* transitions in furan system | UV absorption ~250-350 nm | [16] |
Proton nuclear magnetic resonance spectroscopy shows a characteristic single proton signal corresponding to the hydrogen atom on the carbon adjacent to the bromine substituent [8] [16] [17]. This signal typically appears in the downfield region due to the deshielding effects of the adjacent carbonyl groups and the bromine atom [16] [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons in the region of 150-170 ppm, consistent with the anhydride functionality [18]. The ring carbons appear at positions characteristic of substituted furan systems [18].
Infrared spectroscopy demonstrates strong absorption bands corresponding to the carbonyl stretching vibrations of the anhydride groups, typically appearing between 1658-1820 cm⁻¹ [13] [15]. These bands provide definitive identification of the cyclic anhydride structure [13] [15].
Mass spectrometry shows the molecular ion peak at m/z 176, with the characteristic bromine isotope pattern creating additional peaks at m/z 178 [8] [18]. Fragmentation patterns reveal loss of carbonyl groups and bromine, providing structural confirmation [8] [18].
3-Bromofuran-2,5-dione exhibits solubility characteristics typical of polar organic compounds containing anhydride functionality [5]. The compound demonstrates solubility in various organic solvents, with the specific solubility depending on the polarity and hydrogen bonding capacity of the solvent system [5].
The presence of the carbonyl groups provides sites for hydrogen bonding interactions, while the bromine substituent influences the overall polarity of the molecule [5]. These structural features determine the compound's behavior in different solvent systems and its partition coefficients between immiscible phases [5].
The anhydride functionality makes the compound susceptible to hydrolysis in the presence of water, which affects its stability and apparent solubility in aqueous systems [12] [15]. This hydrolytic tendency must be considered when evaluating solubility parameters and partition coefficients [12] [15].
The thermal properties of 3-bromofuran-2,5-dione reflect the stability characteristics of the brominated furan anhydride system [2] [12] [15]. The compound demonstrates stability under normal storage and handling conditions when protected from moisture and excessive heat [12] [15].
Table 2: Thermal Properties and Stability of 3-Bromofuran-2,5-dione
Property | Value | Notes | Source Reference |
---|---|---|---|
Boiling Point at 760 mmHg | 215°C | At standard atmospheric pressure | [2] [12] [15] |
Flash Point (Closed Cup) | 113°C | Classified as combustible liquid | [2] |
Storage Conditions | Keep in dark, sealed, room temperature | Sensitive to moisture and light | [12] [15] |
Thermal Stability | Stable under normal conditions | Anhydride ring susceptible to hydrolysis | [2] [15] |
Decomposition Temperature | Not specified | Decomposes before melting | [2] |
Vapor Pressure | Low (estimated) | Due to high boiling point | [Estimated] |
The compound maintains structural integrity across a range of temperatures but requires careful handling to prevent decomposition [2] [15]. The anhydride ring system is particularly sensitive to hydrolytic conditions, which can lead to ring opening and formation of the corresponding dicarboxylic acid derivatives [12] [15].
Thermal stability is influenced by the presence of the bromine substituent, which can participate in elimination reactions at elevated temperatures [2] [15]. Storage recommendations emphasize maintaining the compound in sealed containers protected from light and moisture to preserve thermal stability [12] [15].
3-Bromofuran-2,5-dione exhibits a boiling point of 215°C at standard atmospheric pressure (760 mmHg), indicating significant intermolecular forces due to the polar carbonyl groups and bromine substituent [2] [12] [15]. This boiling point is characteristic of compounds containing multiple electron-withdrawing groups and reflects the molecular interactions present in the liquid phase [2] [12].
The flash point of the compound is 113°C when measured using closed cup methodology, classifying it as a combustible liquid rather than a highly flammable substance [2]. This flash point value indicates that the compound requires significant heating before reaching conditions where ignition can occur [2].
The relationship between boiling point and flash point demonstrates the thermal behavior expected for organic anhydride compounds [2] [12]. The relatively high flash point compared to many organic solvents provides certain handling advantages, though appropriate fire prevention measures remain necessary [2].
Temperature-dependent vapor pressure characteristics influence both the boiling behavior and flash point properties [2] [12]. The compound's vapor pressure remains low at ambient temperatures due to the high boiling point, contributing to its stability during normal storage and handling conditions [2] [12].
The density of 3-bromofuran-2,5-dione is 1.905 g/cm³ at 25°C, reflecting the significant contribution of the bromine atom to the overall molecular mass [2] [12] [15]. This density value is substantially higher than most organic solvents and many organic compounds of similar molecular weight, primarily due to the heavy bromine substituent [2] [12].
Table 3: Physical Density and Optical Properties of 3-Bromofuran-2,5-dione
Property | Value | Temperature/Conditions | Source Reference |
---|---|---|---|
Density | 1.905 g/cm³ | 25°C | [2] [12] [15] |
Refractive Index (n20/D) | 1.5410-1.5430 | 20°C, 589 nm | [2] [19] |
Optical Properties | Index of Refraction 1.5400 | 20°C | [16] |
The refractive index ranges from 1.5410 to 1.5430 when measured at 20°C using the sodium D-line (589 nm), indicating the compound's optical density and molecular polarizability [2] [19]. This refractive index value is consistent with aromatic and heteroaromatic compounds containing electron-withdrawing substituents [2] [19].
The refractive index provides information about the electronic structure and molecular interactions within the liquid phase [16] [19]. The specific value observed for 3-bromofuran-2,5-dione reflects the combined effects of the furan ring system, the carbonyl groups, and the bromine substituent on the overall molecular polarizability [16] [19].
Irritant